A Technical Guide to the Physicochemical Characterization of 6-nitropyrrolo[2,1-f]triazine-2,4(1H,3H)-dione
A Technical Guide to the Physicochemical Characterization of 6-nitropyrrolo[2,1-f]triazine-2,4(1H,3H)-dione
A Technical Guide to the Physicochemical Characterization of 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed examination of the fundamental physicochemical properties of 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione , a heterocyclic compound of interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1][3][4][5] The introduction of a nitro group at the 6-position is anticipated to modulate the electronic properties and biological activity of the parent molecule, making a thorough characterization of this derivative essential for further research and development.
This document will delve into the core concepts of exact mass and molecular weight, providing both calculated values and a detailed methodology for their experimental determination. The protocols described herein are designed to ensure data integrity and reproducibility, which are paramount in the fields of chemical synthesis and drug discovery.
Core Physicochemical Properties
The precise determination of mass is a critical first step in the characterization of any novel chemical entity. It provides confirmation of the elemental composition and serves as a foundational piece of data for all subsequent analytical work. The key mass-related parameters for 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione are summarized below.
| Parameter | Value | Unit |
| Molecular Formula | C₆H₄N₄O₄ | |
| Molecular Weight | 196.12 | g/mol |
| Exact Mass | 196.0233 | Da |
These values are derived from the elemental composition of the molecule, which is based on the structure of the parent compound, pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (C₆H₅N₃O₂), with the substitution of a hydrogen atom for a nitro group (NO₂).[6][7][8]
Conceptual Framework: Exact Mass vs. Molecular Weight
Understanding the distinction between exact mass and molecular weight is crucial for the accurate interpretation of analytical data.
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Molecular Weight (or Molar Mass) is the weighted average of the masses of the isotopes of each element in a molecule, based on their natural abundance. It is expressed in grams per mole ( g/mol ). This value is typically used for stoichiometric calculations in chemical reactions.
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Exact Mass is the calculated mass of a molecule based on the most abundant isotope of each element. It is expressed in Daltons (Da). High-resolution mass spectrometry (HRMS) measures the exact mass, which allows for the unambiguous determination of the elemental formula of a compound.
The workflow for the theoretical calculation and experimental verification of these values is depicted below.
Figure 1: Workflow for the determination of exact mass and molecular weight.
Experimental Determination of Exact Mass and Molecular Structure
The following section outlines the standard experimental protocols for the determination of the exact mass and confirmation of the molecular structure of 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, have the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Protocol:
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Sample Preparation: Dissolve a small amount (typically <1 mg) of the synthesized 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 µg/mL.
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Instrumentation:
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Utilize an electrospray ionization (ESI) source for sample introduction. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
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Operate the mass spectrometer in either positive or negative ion mode. For this compound, both modes should be explored. In positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 197.0311. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 195.0155.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
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Data Analysis:
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Identify the peak corresponding to the molecular ion.
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Compare the experimentally measured m/z value with the theoretically calculated exact mass. A mass accuracy of <5 ppm is generally considered acceptable for confirmation of the elemental formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most common techniques used to elucidate the molecular structure.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid interfering signals.
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¹H NMR Spectroscopy:
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Acquire a one-dimensional ¹H NMR spectrum.
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The expected spectrum for 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione would show signals corresponding to the protons on the pyrrole ring and the N-H protons. The chemical shifts, integration, and coupling patterns of these signals will confirm the connectivity of the atoms.
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¹³C NMR Spectroscopy:
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Acquire a one-dimensional ¹³C NMR spectrum.
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This will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the dione moiety and the carbons of the pyrrole ring.
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Two-Dimensional (2D) NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the assignments of proton and carbon signals and establish the final structure.
The relationship between the analytical techniques and the information they provide is illustrated in the following diagram.
Figure 2: Relationship between analytical techniques and the information obtained.
Synthesis and Characterization Context
The pyrrolo[2,1-f][1][2][3]triazine core is typically synthesized through various cyclization strategies starting from pyrrole derivatives.[3][4] The nitration of this core would likely proceed via an electrophilic aromatic substitution reaction, although the specific conditions would need to be optimized. The characterization techniques described in this guide are essential for confirming the successful synthesis and purification of the target compound. The biological activity of related pyrrolotriazine compounds has been explored in the context of kinase inhibition and antiviral therapies, suggesting potential avenues for the investigation of this nitro-derivative.[2][5]
Conclusion
This technical guide has provided a comprehensive overview of the exact mass and molecular weight of 6-nitropyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. By adhering to the detailed experimental protocols for HRMS and NMR, researchers can confidently determine the physicochemical properties and confirm the structure of this and related compounds. This foundational knowledge is indispensable for advancing the study of the pyrrolo[2,1-f][1][2][3]triazine scaffold in drug discovery and development.
References
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[Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.]()
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[Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed.]([Link])
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